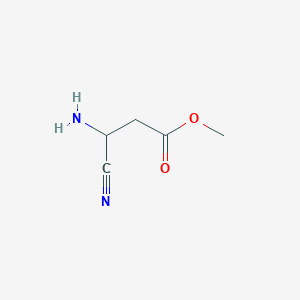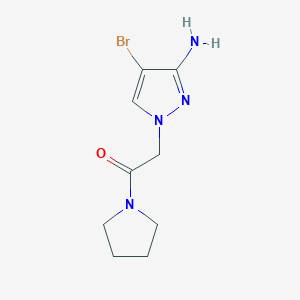
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one: , also known by its systematic name, (E)-2-(3-amino-4-bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one , is a chemical compound with a complex structure. Let’s break it down:
Core Structure: The compound consists of a pyrazole ring (with an amino group at position 3 and a bromine atom at position 4) attached to a pyrrolidine ring via an ethanone linker. The stereochemistry of the pyrrolidine ring is (E), indicating the trans configuration of the double bond.
Preparation Methods
Synthetic Routes:
Pyrazole Synthesis:
Pyrrolidine Synthesis:
Linker Formation:
Industrial Production:
- While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory using the methods mentioned above.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring novel reactions and functional group transformations.
Biology and Medicine: Investigating its biological activity, potential as a drug candidate, or interaction with biological targets.
Industry: Although not widely used industrially, it could find applications in specialty chemicals or materials.
Mechanism of Action
Targets: The compound may interact with specific enzymes, receptors, or proteins due to its structural features.
Pathways: Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Uniqueness: Its combination of pyrazole and pyrrolidine rings sets it apart.
Similar Compounds: Other pyrazole-containing compounds, such as 1H-pyrazol-5-amine and 1H-pyrazol-3-amine.
Remember that this compound’s properties and applications are still an active area of research, and further studies are necessary to fully understand its potential
Properties
Molecular Formula |
C9H13BrN4O |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
2-(3-amino-4-bromopyrazol-1-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C9H13BrN4O/c10-7-5-14(12-9(7)11)6-8(15)13-3-1-2-4-13/h5H,1-4,6H2,(H2,11,12) |
InChI Key |
HWIMEEWDYXUPOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


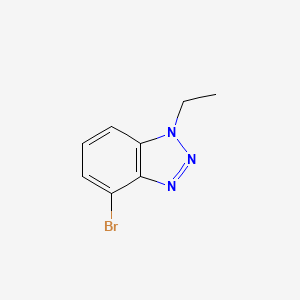
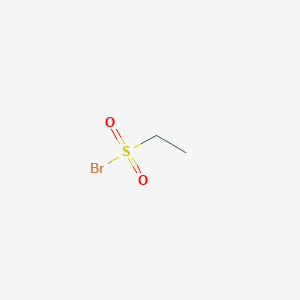
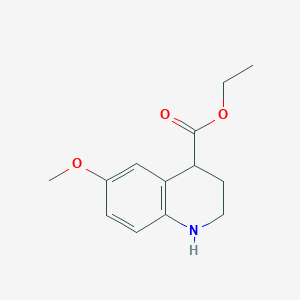
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13519080.png)
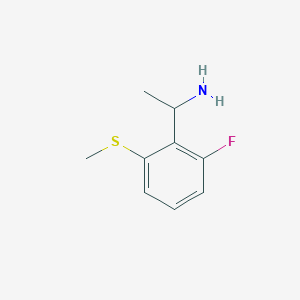

![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride](/img/structure/B13519092.png)
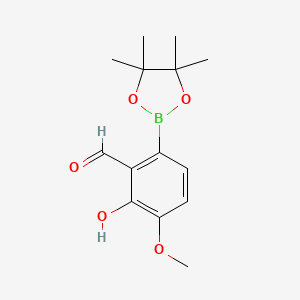
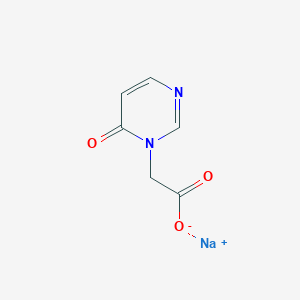
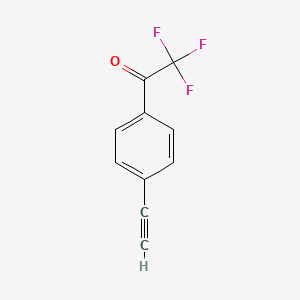
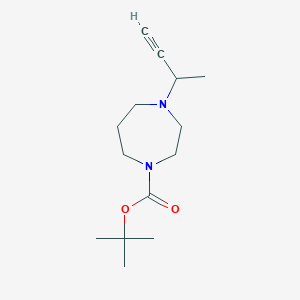

![2-Azadispiro[3.1.3^{6}.1^{4}]decan-8-ol hydrochloride](/img/structure/B13519124.png)
